molecular formula C16H15ClN4O3S B4729014 4-{[4-(2-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

4-{[4-(2-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

Cat. No.: B4729014
M. Wt: 378.8 g/mol
InChI Key: QEORLXWVTCLJAS-UHFFFAOYSA-N
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Description

4-{[4-(2-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxadiazole core, which is known for its stability and versatility in chemical reactions, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-chlorophenylpiperazine with sulfonyl chloride under basic conditions to form the sulfonylated intermediate. This intermediate is then reacted with 2,1,3-benzoxadiazole under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[4-(2-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[4-(2-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit the activity of certain kinases, leading to altered cellular signaling pathways. Additionally, its interaction with DNA and RNA can result in changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(2-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole stands out due to its unique combination of a piperazine ring and a benzoxadiazole core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3S/c17-12-4-1-2-6-14(12)20-8-10-21(11-9-20)25(22,23)15-7-3-5-13-16(15)19-24-18-13/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEORLXWVTCLJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(2-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole
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4-{[4-(2-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole
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4-{[4-(2-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

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